molecular formula C16H14BrN3O3 B4617904 methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4617904
M. Wt: 376.20 g/mol
InChI Key: DHFHLKUQUBFBFX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C16H14BrN3O3 and its molecular weight is 376.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.02185 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzymatic Activity

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have been synthesized and evaluated for their potential biological and enzymatic activities. For instance, researchers have investigated pyrazolo[1,5-a]pyrimidines as inhibitors of xanthine oxidase, an enzyme involved in the metabolic pathway that leads to gout. These studies have led to the identification of compounds with potent inhibitory effects on xanthine oxidase, showcasing the potential therapeutic applications of these derivatives (Springer et al., 1976).

Antiviral Activity

Some derivatives within the pyrazolo[1,5-a]pyrimidine family have been synthesized and screened for their antiviral activities. These compounds have shown activity against various viruses, highlighting their potential as antiviral agents. For example, certain compounds have demonstrated potency against human cytomegalovirus and herpes simplex virus type 1, underscoring the potential utility of these derivatives in antiviral therapy (Saxena et al., 1990).

Fluorescent Probes

Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their applications as fluorescent probes. The synthesis of functional fluorophores based on these compounds has been investigated, with findings indicating that certain derivatives exhibit strong fluorescence intensity and quantum yields. This makes them suitable for use as fluorescent probes in biological and environmental sensing applications, offering a pathway for the development of novel diagnostic tools (Castillo et al., 2018).

Anticancer Activity

There's also interest in the potential anticancer activities of pyrazolo[1,5-a]pyrimidine derivatives. Specific compounds within this family have been synthesized and evaluated for their ability to inhibit cancer cell growth. The results from these studies provide a foundation for further exploration into the anticancer properties of these derivatives, potentially leading to new therapeutic options for cancer treatment (Jiu-fu et al., 2015).

Properties

IUPAC Name

methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3/c1-9-14(17)15-18-12(10-4-6-11(22-2)7-5-10)8-13(16(21)23-3)20(15)19-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFHLKUQUBFBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Reactant of Route 6
methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

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